Methyl 2-(N-methylformamido)acetate

Description

BenchChem offers high-quality Methyl 2-(N-methylformamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(N-methylformamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

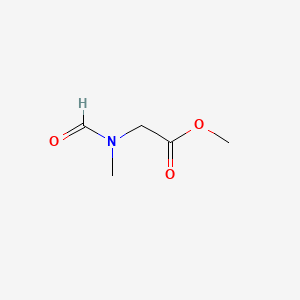

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[formyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6(4-7)3-5(8)9-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHUWLXQOBCRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071805 | |

| Record name | Glycine, N-formyl-N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-06-8 | |

| Record name | N-Formyl-N-methylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-formyl-N-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-formyl-N-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-formyl-N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-formyl-N-methylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(N-methylformamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

Methyl 2-(N-methylformamido)acetate is a derivative of sarcosine (N-methylglycine) where the amino group is formylated. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for Methyl 2-(N-methylformamido)acetate

| Identifier | Value |

| Chemical Name | Methyl 2-(N-methylformamido)acetate |

| Synonyms | N-formyl sarcosine methyl ester, Methyl N-formyl-N-methylglycinate, Glycine, N-formyl-N-methyl-, methyl ester |

| CAS Number | 68892-06-8[1] |

| Molecular Formula | C₅H₉NO₃[1] |

| Molecular Weight | 131.13 g/mol |

| Canonical SMILES | CN(C(=O)C)C(=O)OC |

| InChI Key | YPHUWLXQOBCRNQ-UHFFFAOYSA-N[2] |

A summary of the known physical properties of Methyl 2-(N-methylformamido)acetate is provided in Table 2.

Table 2: Physical Properties of Methyl 2-(N-methylformamido)acetate

| Property | Value | Source |

| Appearance | Liquid | [2] |

| Boiling Point | 246.9 °C at 760 mmHg | LookChem |

| Density | 1.1 g/cm³ | LookChem |

| Flash Point | 103.1 °C | LookChem |

| Storage Temperature | 2-8 °C | LookChem |

| Purity | Typically available at ≥95.0% | [2] |

Synthesis

The synthesis of Methyl 2-(N-methylformamido)acetate can be achieved through the N-formylation of sarcosine methyl ester. A common and effective method involves the use of acetic formic anhydride as the formylating agent.

Synthesis Workflow

Caption: Synthetic route to Methyl 2-(N-methylformamido)acetate.

Experimental Protocol: N-Formylation of Sarcosine Methyl Ester

This protocol is adapted from general procedures for the N-formylation of amino acid esters using acetic formic anhydride.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Triethylamine (Et₃N)

-

Acetic anhydride

-

Formic acid (85%)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride to 0 °C. Slowly add formic acid dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 2 hours.

-

Preparation of Sarcosine Methyl Ester (Free Base): In a separate flask, dissolve sarcosine methyl ester hydrochloride in a minimal amount of water and cool to 0 °C. Add triethylamine dropwise until the pH of the solution is basic (approximately pH 9-10). Extract the free base into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free sarcosine methyl ester.

-

N-Formylation Reaction: Dissolve the freshly prepared sarcosine methyl ester in anhydrous toluene. Cool the solution to 0 °C. Slowly add the pre-formed acetic formic anhydride solution to the sarcosine methyl ester solution. Allow the reaction mixture to warm to room temperature and stir for 4-9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Methyl 2-(N-methylformamido)acetate.

Spectral Data

Table 3: Predicted Spectral Data for Methyl 2-(N-methylformamido)acetate

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Due to the presence of rotamers around the N-C(O) bond, signals may appear as pairs. Expected signals include: a singlet for the N-methyl protons (~2.9-3.1 ppm), a singlet for the methylene protons (~4.0-4.2 ppm), a singlet for the ester methyl protons (~3.7 ppm), and a singlet for the formyl proton (~8.0-8.2 ppm). |

| ¹³C NMR | Expected signals include: the ester carbonyl carbon (~170 ppm), the formyl carbonyl carbon (~163 ppm), the ester methoxy carbon (~52 ppm), the methylene carbon (~50 ppm), and the N-methyl carbon (~35 ppm). Due to rotamers, some peaks may be doubled. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the ester and amide groups are expected in the range of 1650-1750 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z = 131. Common fragmentation patterns for esters and amides would likely be observed, including the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29). |

Reactivity and Potential Applications

Methyl 2-(N-methylformamido)acetate possesses two key reactive sites: the ester group and the formamide moiety. This dual functionality makes it a potentially versatile building block in organic synthesis.

Reactivity Profile

The reactivity of Methyl 2-(N-methylformamido)acetate can be inferred from the known chemistry of esters and N,N-disubstituted amides.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(N-methylformamido)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(N-methylformamido)acetate, a derivative of the naturally occurring amino acid sarcosine. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formyl sarcosine methyl ester, is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, incorporating a formamide and an ester functional group, makes it a versatile building block in organic synthesis. This guide details a common and effective synthetic route commencing with the esterification of sarcosine to yield sarcosine methyl ester, followed by the N-formylation of the secondary amine.

Synthetic Pathway Overview

The synthesis of Methyl 2-(N-methylformamido)acetate is efficiently achieved through a two-step process. The first step involves the esterification of N-methylglycine (sarcosine) to produce its corresponding methyl ester. The second key step is the N-formylation of the secondary amine of the sarcosine methyl ester.

In-Depth Technical Guide: Structure Elucidation of Methyl 2-(N-methylformamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-(N-methylformamido)acetate, a compound of interest in synthetic chemistry and potentially in drug development. This document outlines the key physicochemical properties, detailed spectroscopic data interpretation, a plausible synthetic protocol, and a discussion of the potential biological relevance of N-formylated amino acid derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine. The introduction of a formyl group to the secondary amine of sarcosine methyl ester modifies its chemical properties, potentially influencing its biological activity. The structural elucidation of this compound is fundamental for its unambiguous identification, quality control, and for understanding its structure-activity relationships in various chemical and biological systems. This guide will detail the analytical techniques and methodologies required for the comprehensive characterization of this molecule.

Physicochemical Properties

Methyl 2-(N-methylformamido)acetate is a liquid at room temperature with a boiling point of 246.9°C at 760 mmHg.[1] It is characterized by the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol .[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(N-methylformamido)acetate

| Property | Value | Reference |

| CAS Number | 68892-06-8 | [1][2] |

| Molecular Formula | C5H9NO3 | [1] |

| Molecular Weight | 131.131 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 246.9°C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 103.1°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of Methyl 2-(N-methylformamido)acetate is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The presence of the formyl group results in restricted rotation around the N-C(O) amide bond, leading to the observation of two rotamers (s-cis and s-trans conformations), which may cause splitting or broadening of the signals for the N-methyl and methylene protons. For simplicity, the predicted chemical shifts for the major rotamer are presented in Table 2.

Table 2: Predicted 1H NMR Spectral Data for Methyl 2-(N-methylformamido)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | Formyl proton (-CHO) |

| ~4.1 | Singlet | 2H | Methylene protons (-CH2-) |

| ~3.7 | Singlet | 3H | Methyl ester protons (-OCH3) |

| ~3.0 | Singlet | 3H | N-methyl protons (-NCH3) |

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. Five distinct signals are expected for Methyl 2-(N-methylformamido)acetate.

Table 3: Predicted 13C NMR Spectral Data for Methyl 2-(N-methylformamido)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Ester carbonyl carbon (C=O) |

| ~163 | Formyl carbonyl carbon (C=O) |

| ~52 | Methyl ester carbon (-OCH3) |

| ~50 | Methylene carbon (-CH2-) |

| ~35 | N-methyl carbon (-NCH3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-(N-methylformamido)acetate will be characterized by strong absorption bands corresponding to the two carbonyl groups (ester and amide) and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for Methyl 2-(N-methylformamido)acetate

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1670 | Strong | C=O stretching (amide, formyl) |

| ~1200 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 2-(N-methylformamido)acetate, the molecular ion peak [M]+• would be observed at m/z = 131. Key fragmentation patterns would involve the loss of the methoxy group (-OCH3) to give a fragment at m/z = 100, and the loss of the carbomethoxy group (-COOCH3) to give a fragment at m/z = 72.

Table 5: Predicted Mass Spectrometry Fragmentation Data for Methyl 2-(N-methylformamido)acetate

| m/z | Ion |

| 131 | [M]+• |

| 100 | [M - OCH3]+ |

| 72 | [M - COOCH3]+ |

Experimental Protocols

A plausible and efficient synthesis of Methyl 2-(N-methylformamido)acetate involves a two-step process starting from sarcosine. The first step is the esterification of the carboxylic acid group of sarcosine, followed by the N-formylation of the resulting sarcosine methyl ester.

Synthesis of Sarcosine Methyl Ester Hydrochloride

A common method for the esterification of amino acids is the Fischer-Speier esterification. A more convenient laboratory-scale method involves the use of thionyl chloride or trimethylchlorosilane in methanol.[3]

Protocol:

-

Suspend sarcosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield sarcosine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.

N-Formylation of Sarcosine Methyl Ester

The N-formylation of the secondary amine can be achieved using various formylating agents. A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride.

Protocol:

-

Prepare the formylating reagent by slowly adding formic acid to acetic anhydride at a low temperature (e.g., 0°C) and then allowing the mixture to warm to room temperature.

-

Dissolve sarcosine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add the pre-formed formylating reagent (1.1 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 2-(N-methylformamido)acetate.

Potential Biological Relevance and Signaling Pathways

N-formylated peptides and amino acid derivatives play significant roles in various biological processes. For instance, N-formylmethionine is the initiating amino acid in protein synthesis in bacteria and is recognized by the innate immune system of mammals as a pathogen-associated molecular pattern (PAMP).[4] This recognition triggers a signaling cascade leading to an inflammatory response.

While the specific biological activity of Methyl 2-(N-methylformamido)acetate has not been extensively studied, its structural similarity to N-formylated amino acids suggests it could potentially interact with formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) that, upon activation by N-formylated peptides, initiate downstream signaling pathways involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

The study of synthetic N-formylated amino acid esters like Methyl 2-(N-methylformamido)acetate could provide valuable insights into the structure-activity relationships of FPR ligands and may lead to the development of novel modulators of the innate immune response.

Conclusion

The structural elucidation of Methyl 2-(N-methylformamido)acetate is readily achievable through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS data provide a clear spectral signature for the unambiguous identification of this compound. The outlined synthetic protocol offers a reliable method for its preparation. Given the established biological importance of N-formylated molecules, further investigation into the biological activities of Methyl 2-(N-methylformamido)acetate is warranted and could reveal novel therapeutic applications. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related N-formylated compounds.

References

An In-depth Technical Guide to N-Formyl-N-methylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Formyl-N-methylglycine methyl ester (CAS Number: 68892-06-8). This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties

N-Formyl-N-methylglycine methyl ester, also known as methyl N-formyl-N-methylglycinate or N-formylsarcosine methyl ester, is a derivative of the amino acid sarcosine. Its fundamental properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 68892-06-8 | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.131 g/mol | [1][2] |

| Boiling Point | 246.9 °C at 760 mmHg | |

| Density | 1.1 g/cm³ | |

| Flash Point | 103.1 °C | |

| LogP | -0.879 | [1] |

Table 2: Identifiers and Synonyms

| Identifier Type | Identifier | Source |

| InChI Key | YPHUWLXQOBCRNQ-UHFFFAOYSA-N | [1][2] |

| Synonyms | Glycine, N-formyl-N-methyl-, methyl ester; Methyl N-formyl-N-methylglycinate; N-Formylsarcosine methyl ester | [1][2] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the ethyl ester analog, N-formyl-N-methylglycine ethyl ester, provides a strong basis for the synthesis of the methyl ester. The procedure involves the N-formylation of the corresponding amino acid ester hydrochloride.

Synthesis of N-Formyl-N-methylglycine Ethyl Ester (Analogous Protocol)

A suspension of ethyl N-methylglycinate hydrochloride (sarcosine ethyl ester hydrochloride) in a mixture of ethanol and ethyl formate is treated with potassium carbonate with vigorous stirring. The reaction is typically stirred at room temperature overnight. Following the reaction, the solid potassium carbonate is filtered off, and the filtrate is concentrated. The crude product is then purified, for example, by extraction.[1]

Note: This protocol can be adapted for the synthesis of N-Formyl-N-methylglycine methyl ester by substituting sarcosine methyl ester hydrochloride and methyl formate for their ethyl counterparts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of N-Formyl-N-methylglycine methyl ester.

Reverse-Phase HPLC Method

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[2]

-

Column: A C18 or similar reverse-phase column is appropriate.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[2] For mass spectrometry (MS) compatible applications, formic acid can be used as an additive. For other applications, phosphoric acid may be used.[2]

-

Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃)

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

-

A singlet for the formyl proton (CHO) around δ 7.9-8.0 ppm (likely split into two signals for the rotamers).

-

A singlet for the methyl ester protons (OCH₃) around δ 3.7 ppm.

-

A singlet for the N-methylene protons (NCH₂) around δ 3.9-4.0 ppm (likely split into two signals for the rotamers).

-

A singlet for the N-methyl protons (NCH₃) around δ 2.7-2.9 ppm (likely split into two signals for the rotamers).

Predicted ¹³C NMR Spectrum (CDCl₃)

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

-

Two signals for the ester carbonyl carbon (CO₂) around δ 168-169 ppm.

-

Two signals for the formyl carbon (CHO) around δ 162-163 ppm.

-

A signal for the methyl ester carbon (OCH₃) around δ 52 ppm.

-

Two signals for the N-methylene carbon (NCH₂) around δ 45-51 ppm.

-

Two signals for the N-methyl carbon (NCH₃) around δ 30-35 ppm.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathway involvement of N-Formyl-N-methylglycine methyl ester. N-formylated amino acids and peptides, in general, play roles in various biological processes. For instance, N-formylmethionine is a key component in the initiation of protein synthesis in bacteria and is recognized by the immune system.

The potential applications of N-Formyl-N-methylglycine methyl ester in drug development are yet to be extensively explored. As a modified amino acid ester, it could serve as a building block in peptide synthesis or as a lead compound for further chemical modification.

Visualizations

Logical Relationship of Synthesis

Caption: A flowchart illustrating the key steps and components in the synthesis of N-Formyl-N-methylglycine Methyl Ester.

Analytical Workflow

Caption: A diagram showing the typical workflow for the analysis of N-Formyl-N-methylglycine Methyl Ester using HPLC.

References

An In-depth Technical Guide on the Synthesis and Application of N-Formyl Sarcosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-formyl sarcosine methyl ester, a key intermediate in the synthesis of advanced therapeutic agents. The document details its synthesis, including experimental protocols, and contextualizes its importance in the development of bioreductive prodrugs for targeted cancer therapy.

Introduction

N-formyl sarcosine methyl ester is a crucial building block in synthetic organic chemistry, primarily recognized for its role as a precursor in the creation of complex heterocyclic structures. Its significance has grown with the increasing interest in hypoxia-activated prodrugs, which are designed to selectively target the low-oxygen environments characteristic of solid tumors. This guide will focus on the synthesis of N-formyl sarcosine methyl ester and its subsequent conversion to a 2-aminoimidazole intermediate, a core component of the promising bioreductive prodrug, Evofosfamide (TH-302).

Synthesis of N-Formyl Sarcosine Methyl Ester

The synthesis of N-formyl sarcosine methyl ester is typically achieved through the N-formylation of its precursor, sarcosine methyl ester. Several methods have been reported for this transformation, with the choice of reagents and conditions influencing yield and purity. Below are detailed protocols for two common approaches.

2.1. Experimental Protocol 1: Formylation using Ethyl Formate and a Base

This method, adapted from the synthesis of the corresponding ethyl ester, utilizes ethyl formate as the formylating agent in the presence of a base.

-

Materials:

-

Sarcosine methyl ester hydrochloride

-

Ethanol (anhydrous)

-

Ethyl formate

-

Potassium carbonate (anhydrous)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Water (deionized)

-

-

Procedure:

-

Suspend sarcosine methyl ester hydrochloride in a mixture of ethanol and ethyl formate.

-

Add potassium carbonate to the suspension under vigorous stirring at room temperature.

-

Continue stirring the reaction mixture overnight.

-

Filter the reaction mixture to remove the inorganic salts and wash the precipitate with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-formyl sarcosine methyl ester as a pale yellow liquid.

-

2.2. Experimental Protocol 2: Formylation using Formamide

An alternative approach involves the use of formamide as the formylating agent, which can be particularly useful when starting from the amino acid ester hydrochloride.

-

Materials:

-

Sarcosine methyl ester hydrochloride

-

Formamide

-

-

Procedure:

-

Heat a mixture of sarcosine methyl ester hydrochloride and a stoichiometric excess of formamide.

-

Maintain the reaction temperature between 60°C and 100°C under an inert atmosphere (e.g., nitrogen).[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion, the N-formylated product can be isolated using conventional purification methods such as crystallization or chromatography.[1]

-

2.3. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-formyl sarcosine esters.

| Parameter | Method 1 (Ethyl Ester Analog) | Method 2 (General Formamide) |

| Starting Material | Sarcosine ethyl ester hydrochloride | Amino acid ester hydrochloride |

| Formylating Agent | Ethyl formate | Formamide |

| Base/Catalyst | Potassium carbonate | None (thermal) |

| Solvent | Ethanol | None or inert solvent |

| Temperature | Room Temperature | 60-100 °C |

| Reaction Time | Overnight | 15 min - 24 hours |

| Yield | 85% (for ethyl ester) | High |

Application in the Synthesis of Bioreductive Prodrugs

N-formyl sarcosine methyl ester is a key intermediate in the synthesis of 2-aminoimidazoles, which form the core of certain bioreductive prodrugs. One of the most notable examples is Evofosfamide (TH-302), a 2-nitroimidazole-based prodrug.[2][3]

3.1. Synthetic Pathway to a 2-Aminoimidazole Intermediate

The synthesis of the 2-aminoimidazole intermediate from sarcosine methyl ester involves a multi-step process.

Synthetic workflow for the preparation of a 2-aminoimidazole ester.

3.2. Experimental Protocol: Synthesis of 2-Aminoimidazole Intermediate

This protocol outlines the one-pot procedure for synthesizing the 2-aminoimidazole ester from sarcosine methyl ester.[3]

-

Materials:

-

Sarcosine methyl ester hydrochloride

-

Sodium hydride

-

Ethyl formate

-

Ethanol

-

Concentrated Hydrochloric acid

-

Cyanamide

-

Water

-

-

Procedure:

-

Formylation: Treat sarcosine methyl ester hydrochloride with sodium hydride and ethyl formate to afford the diformylated intermediate.[3]

-

Deformylation: Remove the unwanted formyl group from the secondary amine by heating under reflux in acidic ethanol to yield the N-formyl enolate intermediate.[3]

-

Cyclization: Treat the intermediate with cyanamide in an aqueous acetate-buffered solution at reflux to form the 2-aminoimidazole ester.

-

Mechanism of Action of 2-Nitroimidazole Bioreductive Prodrugs

The 2-aminoimidazole intermediate can be further elaborated to produce 2-nitroimidazole-based bioreductive prodrugs like TH-302. These compounds are designed to be selectively activated in the hypoxic (low oxygen) environment of solid tumors.[4][5]

Under normal oxygen conditions (normoxia), the prodrug undergoes a one-electron reduction, but is rapidly re-oxidized back to its inactive form.[6] In hypoxic conditions, further reduction occurs, leading to the fragmentation of the 2-nitroimidazole moiety and the release of a potent cytotoxic agent, such as a DNA cross-linking mustard.[5][6] This targeted activation minimizes damage to healthy, well-oxygenated tissues.[6]

Activation mechanism of 2-nitroimidazole bioreductive prodrugs.

Conclusion

N-formyl sarcosine methyl ester is a valuable synthetic intermediate with direct applications in the development of innovative cancer therapies. The synthetic protocols provided in this guide offer robust methods for its preparation. Its role in the synthesis of 2-nitroimidazole-based bioreductive prodrugs highlights the importance of this compound in accessing targeted therapeutics that exploit the unique physiology of the tumor microenvironment. Further research into the optimization of these synthetic routes and the development of new prodrugs based on this scaffold holds significant promise for the future of oncology.

References

- 1. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 2. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

An In-depth Technical Guide to Methyl 2-(N-methylformamido)acetate

This technical guide provides a comprehensive literature review of Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Methyl 2-(N-methylformamido)acetate is a derivative of sarcosine, an N-methylated amino acid. Its fundamental properties are summarized below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| CAS Number | 68892-06-8 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 246.9 °C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 103.1 °C | [1] |

| Purity | Typically available at ≥95% | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Methyl 2-(N-methylformamido)acetate

Adapted Experimental Protocol

This adapted protocol outlines the synthesis of Methyl 2-(N-methylformamido)acetate from sarcosine methyl ester hydrochloride and methyl formate.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Methanol (MeOH)

-

Methyl formate

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Reaction Setup: Sarcosine methyl ester hydrochloride is suspended in a mixture of methanol and methyl formate in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Potassium carbonate is added to the suspension under vigorous stirring. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is filtered, and the precipitate is washed with methanol. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in a minimal amount of water and extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure Methyl 2-(N-methylformamido)acetate.

Spectroscopic Characterization

Experimental spectroscopic data for Methyl 2-(N-methylformamido)acetate is not available in the reviewed literature. However, detailed ¹H and ¹³C NMR data have been reported for its ethyl ester analog, which is invaluable for the structural elucidation of the target molecule.[2] The presence of two rotamers is observed due to the restricted rotation around the amide bond.

¹H and ¹³C NMR Data for Ethyl 2-(N-methylformamido)acetate

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Rotamer 1 & 2 | 7.93 and 7.86 | s | CHO |

| Rotamer 1 & 2 | 4.04 and 4.02 | q | OCH₂CH₃ |

| Rotamer 1 & 2 | 3.91 and 3.85 | s | NCH₂ |

| Rotamer 1 & 2 | 2.87 and 2.74 | s | NCH₃ |

| Rotamer 1 & 2 | 1.12 and 1.10 | t | OCH₂CH₃ |

| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Rotamer 1 & 2 | 168.76 and 168.31 | C=O (ester) |

| Rotamer 1 & 2 | 163.09 and 162.85 | C=O (formyl) |

| Rotamer 1 & 2 | 61.62 and 61.29 | OCH₂CH₃ |

| Rotamer 1 & 2 | 50.93 and 45.72 | NCH₂ |

| Rotamer 1 & 2 | 35.10 and 30.76 | NCH₃ |

| Rotamer 1 & 2 | 14.09 | OCH₂CH₃ |

Note: The data presented is for the ethyl ester analog and serves as a reference for the characterization of Methyl 2-(N-methylformamido)acetate.

No experimental Infrared (IR) or Mass Spectrometry (MS) data for Methyl 2-(N-methylformamido)acetate were found in the surveyed literature.

Potential Applications in Drug Discovery and Development

While specific biological activities of Methyl 2-(N-methylformamido)acetate have not been reported, its structural motifs—an N-formylated amino acid ester—suggest potential utility in several areas of drug discovery and development. N-methylation and N-formylation are common strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The N-formyl group can influence hydrogen bonding capacity and metabolic stability. The methyl ester can act as a prodrug, improving bioavailability, with subsequent hydrolysis in vivo to the corresponding carboxylic acid. As a derivative of sarcosine, which is an inhibitor of the glycine transporter 1 (GlyT1), this compound could be explored as a starting point for the development of novel central nervous system (CNS) active agents.

Below is a conceptual workflow illustrating the potential role of Methyl 2-(N-methylformamido)acetate in a drug discovery pipeline.

References

Initial Investigations of Methyl 2-(N-methylformamido)acetate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(N-methylformamido)acetate, a derivative of the simplest N-methylated amino acid, sarcosine, presents a unique scaffold for chemical exploration. Its structure incorporates both a secondary amide and a methyl ester, offering multiple sites for chemical modification. Understanding the reactivity of this molecule is paramount for its potential application as a building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of the core reactivity of Methyl 2-(N-methylformamido)acetate, detailing potential transformations and providing generalized experimental protocols based on analogous structures.

Core Reactivity Profile

The reactivity of Methyl 2-(N-methylformamido)acetate is primarily dictated by the electrophilic nature of the carbonyl carbons in the ester and amide functionalities, as well as the nucleophilicity of the amide nitrogen and the potential for enolate formation at the α-carbon. The key reactive pathways explored in this guide include hydrolysis, transesterification, reduction, and alkylation.

Table 1: Summary of Potential Reactions and Conditions

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Hydrolysis (Ester) | LiOH in Dioxane/Water | 2-(N-methylformamido)acetic acid | Saponification of the methyl ester to the corresponding carboxylic acid. |

| Transesterification | Alcohol (e.g., Ethanol), Acid or Base Catalyst | Ethyl 2-(N-methylformamido)acetate | Exchange of the methyl group of the ester with another alkyl group. |

| Reduction (Ester & Amide) | Lithium Aluminum Hydride (LiAlH₄) in THF | 2-(methylamino)ethanol | Complete reduction of both the ester and the amide functionalities. |

| α-Alkylation | Strong Base (e.g., LDA), Alkyl Halide (e.g., CH₃I) | Methyl 2-(N-methylformamido)propanoate | Formation of a new C-C bond at the α-carbon via an enolate intermediate. |

Key Reaction Pathways and Experimental Protocols

Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions.

Experimental Protocol: Saponification of Methyl 2-(N-methylformamido)acetate

-

Dissolution: Dissolve Methyl 2-(N-methylformamido)acetate in a mixture of dioxane and water.

-

Addition of Base: Add a solution of lithium hydroxide (LiOH) to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Transesterification

Transesterification allows for the modification of the ester group, which can be useful for altering the solubility and other physicochemical properties of the molecule. This reaction can be catalyzed by either an acid or a base.

Experimental Protocol: Acid-Catalyzed Transesterification

-

Reaction Setup: Dissolve Methyl 2-(N-methylformamido)acetate in an excess of the desired alcohol (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heating: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the formation of the new ester by GC-MS or NMR spectroscopy.

-

Neutralization and Work-up: After completion, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Reduction of Ester and Amide Functionalities

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide groups. This reaction provides a route to amino alcohols, which are valuable synthetic intermediates.

Experimental Protocol: LiAlH₄ Reduction

-

Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Suspension: Prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF).

-

Substrate Addition: Slowly add a solution of Methyl 2-(N-methylformamido)acetate in dry THF to the LiAlH₄ suspension at 0 °C.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filtration and Extraction: Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Purification: Dry and concentrate the organic extracts to obtain the crude amino alcohol, which can be purified by distillation or chromatography.

α-Alkylation

The presence of a proton on the α-carbon allows for deprotonation with a strong, non-nucleophilic base to form an enolate, which can then react with an electrophile such as an alkyl halide.[1] This reaction is a powerful tool for C-C bond formation.

Experimental Protocol: α-Alkylation

-

Inert Atmosphere and Low Temperature: Conduct the reaction under an inert atmosphere and at low temperature (-78 °C).

-

Enolate Formation: Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in dry THF. Slowly add the Methyl 2-(N-methylformamido)acetate solution to the LDA solution to form the enolate.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution.

-

Quenching: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Warm the mixture to room temperature, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.[1]

Stability and Handling

While specific stability data for Methyl 2-(N-methylformamido)acetate is not extensively documented, related N-acyl amino acid derivatives can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis of either the ester or the amide bond.[2] It is recommended to store the compound in a cool, dry place and handle it in a well-ventilated area.

Conclusion

Methyl 2-(N-methylformamido)acetate is a versatile building block with multiple reactive sites. The primary modes of reactivity—hydrolysis, transesterification, reduction, and alkylation—provide a rich chemical space for the synthesis of novel compounds. The protocols and pathways outlined in this guide serve as a foundational resource for researchers looking to explore the chemistry of this and related N-acyl amino acid esters. Further investigation into more complex transformations, such as cycloaddition reactions, could unveil even greater synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(N-methylformamido)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(N-methylformamido)acetate, also known by its synonyms N-formylsarcosine methyl ester and methyl N-formyl-N-methylglycinate, is a derivative of the amino acid sarcosine. While not as extensively documented in mainstream organic synthesis literature as other common building blocks, its structure lends itself to potential applications in medicinal chemistry, peptide synthesis, and as a reference standard in drug development. This document provides an overview of its synthesis, potential applications, and relevant protocols.

Chemical Properties and Structure

Methyl 2-(N-methylformamido)acetate is a liquid at room temperature with a molecular weight of 131.13 g/mol . Its structure features a methyl ester, a tertiary amide (N-methylformamide), and an acetate backbone. The presence of these functional groups dictates its reactivity and potential synthetic utility.

Table 1: Physicochemical Properties of Methyl 2-(N-methylformamido)acetate

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| CAS Number | 68892-06-8 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 246.9°C at 760 mmHg | [3] |

| Density | 1.1 g/cm³ | [3] |

Synthesis Protocol

2.1. Synthesis of Methyl 2-(N-methylformamido)acetate from Sarcosine Methyl Ester Hydrochloride

This protocol describes the N-formylation of sarcosine methyl ester hydrochloride using methyl formate as the formylating agent and potassium carbonate as the base.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add sarcosine methyl ester hydrochloride and suspend it in a mixture of methanol and methyl formate.

-

Base Addition: While stirring vigorously, add potassium carbonate to the suspension at room temperature.

-

Reaction: Continue stirring the suspension at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the precipitate with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the residue in a minimal amount of water.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (4 x 200 mL).

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-(N-methylformamido)acetate, as a liquid.

-

Table 2: Reagents and Stoichiometry for the Synthesis of Methyl 2-(N-methylformamido)acetate

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 0.1 mol scale) |

| Sarcosine methyl ester HCl | 1.0 | 139.58 | 13.96 g |

| Methyl Formate | ~6.5 | 60.05 | ~65 mL |

| Methanol | - | 32.04 | 200 mL |

| Potassium Carbonate | 1.5 | 138.21 | 20.73 g |

Note: The stoichiometry for methyl formate and methanol is adapted from the protocol for the ethyl ester and may require optimization.[4]

Caption: Synthetic workflow for Methyl 2-(N-methylformamido)acetate.

Applications in Organic Synthesis

While specific, high-yield applications of Methyl 2-(N-methylformamido)acetate are not widely reported, its structure suggests several potential uses, particularly in the realm of medicinal chemistry and drug development.

3.1. Building Block in Medicinal Chemistry

The parent compound, sarcosine methyl ester, is utilized as a building block in the synthesis of complex organic molecules, including new drug candidates for neurological disorders.[5] By analogy, Methyl 2-(N-methylformamido)acetate can serve as a precursor for introducing an N-formyl-N-methylglycine moiety into a target molecule. The N-formyl group can be a key pharmacophoric feature or a protecting group that is removed or transformed in a later synthetic step.

3.2. Precursor for Heterocyclic Synthesis

Amino acid esters are common starting materials for the synthesis of various N-heterocycles. While no specific examples utilizing Methyl 2-(N-methylformamido)acetate were identified, its functional groups could potentially participate in cyclization reactions to form substituted piperazines, morpholines, or other heterocyclic systems.

3.3. Role in Peptide Chemistry

N-methylation of amino acids is a strategy to enhance the bioavailability and in vivo half-life of synthetic peptides.[6] Although the N-formyl group is not a standard protecting group in modern solid-phase peptide synthesis (SPPS), N-formylsarcosine methyl ester could be used in solution-phase peptide synthesis or for the synthesis of specialized peptide analogs where the N-formyl group is a desired final modification.

3.4. Reference Standard in Drug Stability and Metabolite Studies

N-formylation of secondary amine drugs has been observed as a degradation pathway in pharmaceutical formulations.[7][8] For instance, N-formyl impurities have been identified in drugs like varenicline and linagliptin.[7][9] Therefore, Methyl 2-(N-methylformamido)acetate can be synthesized and used as a reference standard for the identification and quantification of potential N-formylated metabolites or degradation products of sarcosine-containing drugs or peptides.

Caption: Potential applications of Methyl 2-(N-methylformamido)acetate.

Conclusion

Methyl 2-(N-methylformamido)acetate is a specialized chemical entity with potential, though not yet widely explored, applications in organic synthesis. Its most immediate and practical use appears to be as a building block in medicinal chemistry and as a crucial reference standard in the pharmaceutical industry for monitoring drug degradation and metabolism. The provided synthesis protocol, adapted from a reliable source, offers a pathway for its preparation in a laboratory setting. Further research into the reactivity of this compound could unveil novel synthetic methodologies and applications.

References

- 1. N-Formylsarcosine methyl ester [chemicalbook.com]

- 2. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Formyl Linagliptin impurity | CAS No- 2137744-33-1 | Simson Pharma Limited [simsonpharma.com]

Methyl 2-(N-methylformamido)acetate: An Inquiry into its Role as a Formylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of documented applications for methyl 2-(N-methylformamido)acetate as a formylating agent. While its chemical properties are cataloged, detailed experimental protocols, quantitative data on its efficacy, and established reaction mechanisms for formylation are not presently available. This document summarizes the known information about this compound and, in light of the absence of specific protocols, provides a general overview and a representative experimental procedure for a commonly employed N-formylating agent.

Introduction to Formylating Agents

The formyl group (-CHO) is a crucial functional group in organic synthesis, serving as a key building block in the creation of a wide array of pharmaceuticals and complex molecules. Formylating agents are reagents that introduce this group onto a substrate, most commonly at nitrogen (N-formylation) or oxygen (O-formylation) atoms. The choice of formylating agent is dictated by factors such as substrate compatibility, reaction conditions, and desired selectivity. Commonly used formylating agents include formic acid, acetic formic anhydride, and N,N-dimethylformamide (DMF).

Methyl 2-(N-methylformamido)acetate: Properties and Availability

Methyl 2-(N-methylformamido)acetate, also known as methyl N-formyl-N-methylglycinate or N-formylsarcosine methyl ester, is a commercially available chemical compound.

Table 1: Physicochemical Properties of Methyl 2-(N-methylformamido)acetate [1]

| Property | Value |

| CAS Number | 68892-06-8 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 246.9 °C at 760 mmHg |

| Flash Point | 103.1 °C |

| Density | 1.1 g/cm³ |

Despite its availability, no peer-reviewed studies or application notes detailing its use as a formylating agent could be identified. The structural similarity to N-methylformamide suggests a potential for formylating activity, but this has not been experimentally substantiated in the public domain.

Hypothetical Reaction Pathway

Theoretically, methyl 2-(N-methylformamido)acetate could act as a formylating agent by transferring its N-formyl group to a nucleophile, such as a primary or secondary amine. The reaction would likely require activation, possibly through heat or catalysis, to facilitate the cleavage of the N-CHO bond.

Caption: Hypothetical workflow for formylation using methyl 2-(N-methylformamido)acetate.

Representative Protocol: N-Formylation of Benzylamine using Formic Acid

Due to the absence of a specific protocol for methyl 2-(N-methylformamido)acetate, the following is a well-established and practical procedure for the N-formylation of an amine using formic acid.[2] This method is noted for its use of readily available reagents and straightforward workup.

Objective: To synthesize N-benzylformamide from benzylamine and formic acid.

Materials:

-

Benzylamine

-

85% Aqueous Formic Acid

-

Toluene

-

Dean-Stark trap

-

Standard reflux apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add benzylamine (1.0 g, 9.3 mmol).

-

Add toluene as the solvent.

-

Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by TLC analysis.

-

Continue heating under reflux for 4-9 hours, or until the starting material is consumed as indicated by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess formic acid under reduced pressure using a rotary evaporator.

-

The crude N-benzylformamide is typically obtained in high purity. If necessary, further purification can be achieved by column chromatography.

Table 2: Representative Yields for N-Formylation with Formic Acid [2]

| Amine | Product | Yield (%) |

| Benzylamine | N-Benzylformamide | 98 |

| Aniline | N-Phenylformamide | 95 |

| Dibenzylamine | N,N-Dibenzylformamide | 94 |

Conclusion

While methyl 2-(N-methylformamido)acetate is a known chemical entity, its application as a formylating agent is not documented in the scientific literature. Researchers and professionals in drug development seeking to perform formylation reactions are advised to utilize well-established reagents and protocols. The provided representative protocol using formic acid offers a reliable and efficient method for the N-formylation of amines. Further investigation into the reactivity of methyl 2-(N-methylformamido)acetate is warranted to explore its potential as a novel formylating agent.

Signaling Pathways and Experimental Workflows

As there are no established experimental applications for methyl 2-(N-methylformamido)acetate in formylation, diagrams for specific signaling pathways or detailed experimental workflows involving this compound cannot be generated. The hypothetical workflow provided above illustrates a potential, yet unverified, reaction scheme. For established formylating agents, the workflow would be similar in principle, involving the reaction of the agent with a nucleophile, followed by workup and purification. The specific conditions and outcomes would, of course, vary depending on the chosen reagent and substrate.

References

Application Notes and Protocols: Methyl 2-(N-methylformamido)acetate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester or N-formyl-N-methylglycine methyl ester, is a specialized building block for the incorporation of N-methylglycine (sarcosine) residues into peptide chains. The strategic introduction of N-methylated amino acids is a key methodology in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drug candidates. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate peptide conformation.[1] This document provides detailed application notes and experimental protocols for the use of Methyl 2-(N-methylformamido)acetate in solid-phase peptide synthesis (SPPS).

The N-formyl group serves as a temporary protecting group for the secondary amine of sarcosine, preventing unwanted side reactions during peptide coupling. Following incorporation into the peptide sequence, the formyl group can be selectively removed to allow for further chain elongation. The methyl ester provides a readily activated carboxyl group for efficient amide bond formation.

Application Notes

Primary Application: Introduction of N-methylglycine (Sarcosine) Residues

Methyl 2-(N-methylformamido)acetate is designed for use as a building block in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Its primary utility lies in the precise insertion of a sarcosine moiety at a specific position within a peptide sequence.

Advantages of Using an N-Formyl Protecting Group:

-

Stability: The N-formyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).

-

Orthogonality: It can be removed under conditions that do not typically affect other common protecting groups used in Fmoc-SPPS, such as tert-butyl (tBu) based side-chain protection.[2]

-

Prevention of Diketopiperazine Formation: The presence of the N-formyl group can help to minimize the formation of diketopiperazine, a common side reaction when coupling the third amino acid onto a dipeptide resin, especially if proline or another N-substituted amino acid is at the C-terminus.

Considerations for Use:

-

Coupling Conditions: The coupling of N-methylated amino acids can be sterically hindered and may require more robust activation reagents and longer reaction times compared to standard amino acids.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often recommended.[4]

-

Deprotection of the N-Formyl Group: Removal of the N-formyl group is typically achieved under mildly acidic or specific nucleophilic conditions. A common method involves treatment with a solution of hydroxylamine hydrochloride or hydrazine.[5][6] It is crucial to ensure that the deprotection conditions are compatible with the resin and other protecting groups on the peptide.

-

Monitoring of Reactions: Standard ninhydrin tests for monitoring the completion of coupling reactions are not effective for secondary amines. The bromophenol blue test can be used as an alternative to monitor the disappearance of the free amine.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of N-methylated amino acids and the deprotection of N-formyl groups, based on analogous reactions reported in the literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.

| Parameter | Coupling of N-Methylated Amino Acid | N-Formyl Deprotection |

| Reagents | Fmoc-N-Me-AA-OH (or equivalent), HATU/HCTU, DIPEA | Hydrazine hydrate, Hydrazine sulfate, or Hydroxylamine HCl in solvent |

| Equivalents (vs. Resin Loading) | Amino Acid: 2-4 eq, Coupling Reagent: 2-4 eq, Base: 4-8 eq | Deprotecting Agent: 10-50 eq |

| Solvent | DMF or NMP | Methanol, DMF, or aqueous mixtures |

| Reaction Time | 1 - 4 hours | 1 - 24 hours |

| Temperature | Room Temperature | Room Temperature to 70°C |

| Expected Yield/Completion | >95% (monitored by Bromophenol Blue test) | >90% |

| Reference | [3] | [5][6] |

Experimental Protocols

Protocol 1: Incorporation of N-Formylsarcosine into a Peptide Chain via SPPS (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis steps for coupling Methyl 2-(N-methylformamido)acetate onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (e.g., on Rink Amide resin)

-

Methyl 2-(N-methylformamido)acetate (N-formylsarcosine methyl ester)

-

HATU (or HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Bromophenol blue solution (250 mg in 50 mL of DMF)[3]

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

If the N-terminal Fmoc group is present, perform deprotection by treating the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.[7]

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

-

Activation of Methyl 2-(N-methylformamido)acetate:

-

In a separate vial, dissolve Methyl 2-(N-methylformamido)acetate (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated N-formylsarcosine solution to the resin.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them with DMF and then methanol.

-

Add a few drops of the bromophenol blue test solution. A yellow color indicates a complete reaction (absence of free amine). A blue or green color indicates an incomplete reaction.[3]

-

If the reaction is incomplete, continue shaking for another 1-2 hours or consider a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

The resin is now ready for the N-formyl deprotection step or further peptide chain elongation if other standard Fmoc-amino acids are to be added.

-

Protocol 2: Deprotection of the N-Formyl Group on the Solid Phase

This protocol outlines the removal of the N-formyl group to expose the N-methyl amine for subsequent coupling reactions.

Materials:

-

N-formyl-Sar-Peptide-Resin

-

Hydrazine monohydrate

-

Hydrochloric acid (15% aqueous solution) or other strong acid

-

Methanol or DMF

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation:

-

Wash the N-formyl-Sar-Peptide-Resin with DMF (3 x 1 min).

-

-

Deprotection Solution Preparation:

-

In a separate vial, prepare a solution of hydrazine monohydrate (e.g., 30 equivalents) in a suitable solvent such as methanol or a mixture of water and methanol.

-

Carefully adjust the pH of the hydrazine solution to between 1.5 and 3.5 using a strong acid like 15% hydrochloric acid.[6]

-

-

Deprotection Reaction:

-

Drain the DMF from the resin.

-

Add the acidic hydrazine solution to the resin.

-

Shake the reaction vessel at room temperature. Reaction times can vary from a few hours to overnight. Some protocols suggest gentle heating (e.g., 70°C) to accelerate the reaction, but this should be tested for compatibility with the peptide and resin.[5][6]

-

-

Monitoring the Deprotection:

-

Monitoring the deprotection on-resin can be challenging. A small-scale cleavage and LC-MS analysis of the cleaved peptide can confirm the removal of the formyl group (mass decrease of 28 Da).

-

-

Washing:

-

After the desired reaction time, drain the deprotection solution.

-

Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of the deprotection reagents.

-

The resin now has a free N-methyl amine and is ready for the next coupling step.

-

Visualizations

Caption: Workflow for incorporating a sarcosine residue using Methyl 2-(N-methylformamido)acetate.

Caption: Simplified mechanism of the coupling reaction.

Caption: Reagents for the deprotection of the N-formyl group.

References

- 1. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 6. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of Methyl 2-(N-methylformamido)acetate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Methyl 2-(N-methylformamido)acetate with primary amines represents a crucial transformation in organic synthesis, yielding N-substituted 2-(N-methylformamido)acetamides. These products are valuable intermediates in the synthesis of various biologically active molecules and peptidomimetics, making this reaction highly relevant to drug discovery and development. The N-methylformamido group can serve as a protected amino group or as a key structural element contributing to the pharmacological profile of the final compound. This document provides detailed application notes and experimental protocols for this amidation reaction.

The general reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the ester. The reaction can be influenced by factors such as the nature of the primary amine, solvent, temperature, and the presence of catalysts.

Reaction Mechanism

The aminolysis of esters, such as Methyl 2-(N-methylformamido)acetate, with primary amines generally proceeds through a nucleophilic acyl substitution mechanism. This can occur via two primary pathways: a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism.[1]

In the stepwise mechanism, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxy group as a leaving group to form the final amide product.

For the reaction of Methyl 2-(N-methylformamido)acetate with a primary amine (R-NH₂), the proposed mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the Methyl 2-(N-methylformamido)acetate.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, often facilitated by a solvent molecule or another amine molecule.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the methoxy group (⁻OCH₃) is eliminated as the leaving group.

-

Formation of Amide: The final product, an N-substituted 2-(N-methylformamido)acetamide, is formed along with methanol as a byproduct.

Caption: General mechanism for the aminolysis of Methyl 2-(N-methylformamido)acetate.

Applications in Drug Development

N-substituted acetamides are prevalent scaffolds in medicinal chemistry due to their favorable physicochemical properties and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The products of the title reaction serve as key building blocks for:

-

Peptidomimetics: The resulting structures can mimic peptide backbones, offering improved metabolic stability and oral bioavailability.

-

Enzyme Inhibitors: The acetamide moiety can interact with the active sites of various enzymes, leading to the development of potent and selective inhibitors.

-

Anticonvulsant Agents: N-Benzyl-2-acetamidopropionamide derivatives have shown significant anticonvulsant activities.[2]

-

Anticoagulants: Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been investigated as Factor VIIa inhibitors for anticoagulant therapy.[3]

Experimental Protocols

Below are generalized protocols for the reaction of Methyl 2-(N-methylformamido)acetate with primary amines. These should be optimized for specific substrates.

Protocol 1: Thermal Amidation with Benzylamine

This protocol describes the direct amidation of Methyl 2-(N-methylformamido)acetate with benzylamine under thermal conditions.

Materials:

-

Methyl 2-(N-methylformamido)acetate

-

Benzylamine

-

Toluene (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(N-methylformamido)acetate (1.0 eq.) in anhydrous toluene (5 mL per mmol of ester).

-

Add benzylamine (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-benzyl-2-(N-methylformamido)acetamide.

Protocol 2: Microwave-Assisted Amidation with Aniline

This protocol utilizes microwave irradiation to accelerate the amidation reaction with a less reactive aromatic amine like aniline.

Materials:

-

Methyl 2-(N-methylformamido)acetate

-

Aniline

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine Methyl 2-(N-methylformamido)acetate (1.0 eq.) and aniline (1.2 eq.) in anhydrous DMF (2 mL per mmol of ester).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the internal pressure and temperature.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield N-phenyl-2-(N-methylformamido)acetamide.

Caption: General experimental workflow for the synthesis of N-substituted 2-(N-methylformamido)acetamides.

Data Presentation

The following table summarizes representative, illustrative data for the reaction of Methyl 2-(N-methylformamido)acetate with various primary amines under the conditions described in the protocols.

| Entry | Primary Amine | Protocol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 1 | 110 | 18 | 85 |

| 2 | Aniline | 2 | 120 | 1 | 78 |

| 3 | 4-Methoxybenzylamine | 1 | 110 | 16 | 88 |

| 4 | 4-Chloroaniline | 2 | 120 | 1.5 | 72 |

| 5 | Cyclohexylamine | 1 | 110 | 24 | 65 |

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of reaction parameters is recommended for each specific substrate.

Safety Precautions

-